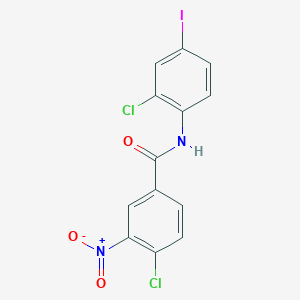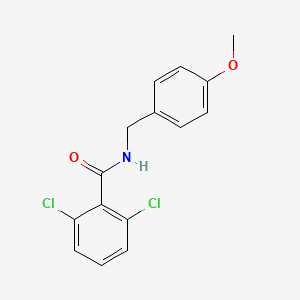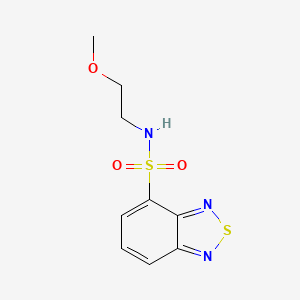![molecular formula C15H11ClN4O B6030138 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL](/img/structure/B6030138.png)
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a naphthalene ring system substituted with a hydrazone linkage and a chloropyridazine moiety
Preparation Methods
The synthesis of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 6-chloropyridazine-3-amine with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then reacted with 2-hydroxy-1-naphthaldehyde under acidic conditions to form the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.
Chemical Reactions Analysis
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique structural features may be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for synthetic chemists.
Mechanism of Action
The mechanism of action of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is not well-characterized. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The hydrazone linkage and chloropyridazine moiety may play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can be compared with similar compounds such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound shares the chloropyridazine moiety but differs in the rest of its structure, leading to different chemical and biological properties.
2-[(Z)-[2-(6-chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol: This compound is structurally similar but features a phenol group instead of a naphthol group, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-[(Z)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-7-8-15(20-18-14)19-17-9-12-11-4-2-1-3-10(11)5-6-13(12)21/h1-9,21H,(H,19,20)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZGIUJBTYFKMG-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NN=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=NN=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)



![4-(1,3-benzodioxol-4-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B6030091.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)
![N~2~-benzyl-N-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)
![Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate](/img/structure/B6030129.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6030152.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde](/img/structure/B6030157.png)
